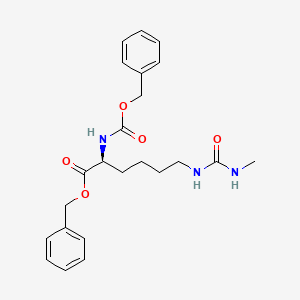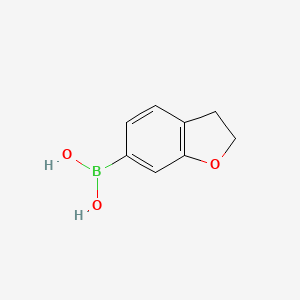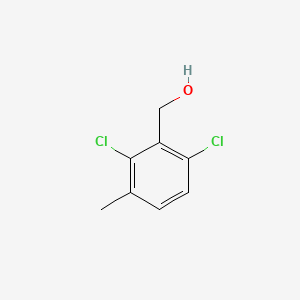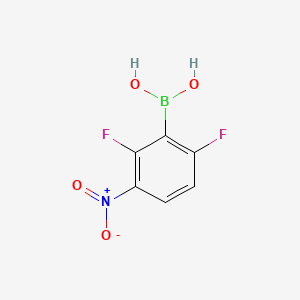![molecular formula C7H6BNO4 B591585 (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid CAS No. 1016644-38-4](/img/structure/B591585.png)
(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid” is a chemical compound with the molecular formula C7H6BNO4 . It has an average mass of 178.938 Da and a monoisotopic mass of 179.038986 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BNO4/c10-7-9-5-2-1-4(8(11)12)3-6(5)13-7/h1-3,11-12H, (H,9,10) . This indicates the presence of a boronic acid group attached to a 2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl moiety .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C .科学的研究の応用
Boron Clusters and Frameworks
Research on oxo boron clusters, including those similar to (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid, has shown significant advancements in creating new open-framework compounds with potential applications in catalysis, nonlinear optics, display, and lighting devices. These compounds, due to their unique structural properties, can form layered and three-dimensional structures with interesting optical characteristics, suggesting their usefulness in a variety of scientific and technological fields (Lin & Yang, 2011).
Antioxidant Activity Analysis
In the context of determining antioxidant activity, compounds like (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid might be relevant in assays such as ABTS/PP decolorization. These assays are crucial for understanding the antioxidant capacity of various substances and could be applied to study the antioxidative properties of boronic acid derivatives. This application is important in fields ranging from food engineering to medicine, where antioxidant properties are crucial for health and preservation (Ilyasov et al., 2020).
Drug Discovery and Pharmacology
Boronic acid compounds, including (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid, have been highlighted for their potential in drug discovery due to their unique properties, such as enhancing drug potency or improving pharmacokinetics. The incorporation of boronic acids into medicinal chemistry has led to the FDA approval of several boronic acid drugs, with many others in clinical trials, showcasing their significance in therapeutic developments (Plescia & Moitessier, 2020).
Enzymatic Remediation of Pollutants
Enzymatic approaches using redox mediators have shown promise in degrading recalcitrant organic pollutants, an area where boronic acid derivatives could play a role. The efficiency of pollutant degradation by enzymes such as laccases and peroxidases can be significantly enhanced in the presence of redox mediators, suggesting a potential application for boronic acid derivatives in environmental remediation (Husain & Husain, 2007).
Chemical Sensors
Boronic acid-based sensors, particularly those with double recognition sites, have been developed for high-affinity and selective recognition of various analytes, including carbohydrates and ions. The synergistic working of double recognition sites in such sensors could improve their performance, making them valuable tools in analytical chemistry and diagnostics (Bian et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用機序
Mode of Action
The mode of action of “(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid” is not well-defined due to the lack of studies on this specific compound. Boronic acids are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues. This could potentially alter the function of the target protein .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . Its water solubility, bioavailability, and other pharmacokinetic properties are yet to be determined.
特性
IUPAC Name |
(2-oxo-3H-1,3-benzoxazol-6-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO4/c10-7-9-5-2-1-4(8(11)12)3-6(5)13-7/h1-3,11-12H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZVOCDSNUZULP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=O)O2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731603 |
Source


|
| Record name | (2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016644-38-4 |
Source


|
| Record name | (2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)





![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)




![N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine](/img/structure/B591522.png)

